Cas no 38344-08-0 (Bimatoprost Acid)

Bimatoprost Acid is a synthetic prostamide analog and a biologically active carboxylic acid derivative of Bimatoprost. It serves as a key intermediate in the synthesis of Bimatoprost, a compound widely used in ophthalmic solutions to reduce intraocular pressure in glaucoma and ocular hypertension. The acid form offers advantages in stability and ease of modification for further pharmaceutical applications. Its high purity and well-characterized structure make it suitable for research and development in prostaglandin-related therapeutics. Bimatoprost Acid is also valued for its role in studying the pharmacological mechanisms of prostamide activity, contributing to advancements in ocular and dermatological treatments.
Bimatoprost Acid structure
Bimatoprost Acid structure
Product Name:Bimatoprost Acid
CAS No:38344-08-0
MF:C23H32O5
MW:388.497187614441
CID:312518
PubChem ID:5283081
Update Time:2025-07-11

Bimatoprost Acid Chemical and Physical Properties

Names and Identifiers

    • 5-Heptenoic acid,7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-,(5Z)-
    • Bimatoprost Acid
    • (Z)-7-[(1R,2R,3S,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid
    • 17-phenyl trinor Prostaglandin F2α
    • 5-Heptenoic acid,7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cy...
    • 17-Phenyl-18,19,20-trinor-PGF2alpha
    • 17-Phenyl-18,19,20-trinorprostaglandin F2alpha
    • PhXA 70
    • U 35687
    • BB173258
    • 17-PHENYL-TRINOR PGF 2.ALPHA.
    • bimatoprost (free acid form)
    • Bimatoprost, free acid
    • CHEMBL3914661
    • 5-HEPTENOIC ACID, 7-((1R,2R,3R,5S)-3,5-DIHYDROXY-2-((1E,3S)-3-HYDROXY-5-PHENYL-1-PENTEN-1-YL)CYCLOPENTYL)-, (5Z)-
    • 17-phenyl-trinor-PGF2alpha
    • 2683MK55HG
    • (5Z)-7-{(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenylpent-1-en-1-yl]cyclopentyl}hept-5-enoic acid
    • 17-phenyl-trinor-Prostaglandin F2alpha
    • Q27075269
    • (5Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-enyl)cyclopentyl)hept-5-enoic acid
    • UNII-2683MK55HG
    • PHXA-70
    • YFHHIZGZVLHBQZ-KDACTHKWSA-N
    • SCHEMBL2472056
    • 17-phenyl trinor PGF2a
    • (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid
    • (5Z)-7-((1R)-3a,5a-Dihydroxy-2b-((1E,3S)-3-hydroxy-5-phenyl-1-pentenyl)cyclopentan-1a-yl)-5-heptenoic acid
    • GTPL1959
    • 38344-08-0
    • AKOS040744735
    • LMFA03010081
    • U-35687
    • (5Z)-7-((1R,2R,3R,5S)-3,5-DIHYDROXY-2-((1E,3S)-3-HYDROXY-5-PHENYL-1-PENTEN-1-YL)CYCLOPENTYL)-5-HEPTENOIC ACID
    • 17-PHENYL-18,19,20-TRINORPROSTAGLANDIN F2.ALPHA.
    • 5-HEPTENOIC ACID, 7-(3,5-DIHYDROXY-2-(3-HYDROXY-5-PHENYL-1- PENTENYL)CYCLOPENTYL)-, (1R- (1.ALPHA.(Z),2.BETA.(1E,3S*),3.ALPHA.,5.ALPHA.))-
    • 17-phenyl trinor Prostaglandin F2a
    • 5-Heptenoic acid, 7-(3,5-dihydroxy-2-(3-hydroxy-5-phenyl-1-pentenyl)cyclopentyl)-, (1R-(1alpha(Z),2beta(1E,3S*),3alpha,5alpha))-
    • 17-Phenyl trinor prostaglandin F2alpha
    • CHEBI:73773
    • BDBM50206014
    • 17-Phenyl Trinor Prostaglandin F2-Alpha
    • 17-PHENYL-18,19,20-TRINOR-PGF2.ALPHA.
    • AC-30204
    • 9alpha,11alpha,15S-trihydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-oic acid
    • BIMATOPROST IMPURITY C
    • (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(S,E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid
    • 17-phenyl-omega-trinor-PGF2alpha
    • (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enoic acid
    • DTXSID001316541
    • 9S,11R,15S-trihydroxy-17-phenyl-18,19,20-trinor-5Z,13E-prostadienoic acid
    • 17-PHENYLTRINORPROSTAGLANDINF2ALPHA
    • CS-0099304
    • HY-125774
    • TS-08131
    • Inchi: 1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1
    • InChI Key: YFHHIZGZVLHBQZ-KDACTHKWSA-N
    • SMILES: O[C@H]1C[C@H]([C@H](/C=C/[C@H](CCC2C=CC=CC=2)O)[C@H]1C/C=C\CCCC(=O)O)O

Computed Properties

  • Exact Mass: 388.22500
  • Monoisotopic Mass: 388.225
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 11
  • Complexity: 509
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 98A^2

Experimental Properties

  • Density: 1.219±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 597.4°Cat760mmHg
  • Flash Point: 329.1°C
  • Refractive Index: 1.616
  • Solubility: Almost insoluble (0.066 g/l) (25 º C),
  • PSA: 97.99000
  • LogP: 3.09540

Bimatoprost Acid Pricemore >>

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Bimatoprost Acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:38344-08-0)Bimatoprost Acid
Order Number:A824116
Stock Status:in Stock
Quantity:1mg/5mg/10mg/25mg/50mg/100mg/1ml
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):189.0/374.0/549.0/864.0/1189.0/1592.0/435.0
Email:sales@amadischem.com
Xiantao Lizhao Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:38344-08-0)(5Z)-bimatoprost acid
Order Number:LZ0071
Stock Status:in Stock
Quantity:100g
Purity:98%
Pricing Information Last Updated:Tuesday, 6 January 2026 10:10
Price ($):inquiry
Email:1010771219@qq.com

Bimatoprost Acid Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR
Recommended suppliers
Amadis Chemical Company Limited
(CAS:38344-08-0)Bimatoprost Acid
A824116
Purity:99%/99%/99%/99%/99%/99%/99%
Quantity:1mg/5mg/10mg/25mg/50mg/100mg/1ml
Price ($):189.0/374.0/549.0/864.0/1189.0/1592.0/435.0
Email
Xiantao Lizhao Pharmaceutical Technology Co., Ltd
(CAS:38344-08-0)(5Z)-bimatoprost acid
LZ0071
Purity:98%
Quantity:100g
Price ($):Inquiry
Email